molecular formula C31H63NO14 B605454 Amino-PEG12-t-Butyl ester CAS No. 872340-65-3

Amino-PEG12-t-Butyl ester

Cat. No. B605454
M. Wt: 673.84
InChI Key: XRYCYKGEIYZQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG12-t-butyl ester is a chemical compound used in bioconjugation and organic synthesis . This compound contains two important functional groups, the amino group and the t-butyl ester group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Amino-PEG12-t-butyl ester is C31H63NO14 . It has a molecular weight of 673.83 .


Chemical Reactions Analysis

The amino group in Amino-PEG12-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Amino-PEG12-t-butyl ester has a molecular weight of 673.83 . It’s a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Amino-PEG12-t-Butyl ester

is a carbonyl- and amine-reactive, single molecular weight polyethylene glycol (PEG) product . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Application in Antibody-Drug Conjugates (ADCs)

Field

Biotechnology, Drug Development

Application Summary

Amino-PEG12-t-Butyl ester can be synthetically incorporated into antibody-drug conjugates . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.

Method of Application

In the creation of an ADC, a monoclonal antibody is linked to a biologically active drug or cytotoxic compound. Amino-PEG12-t-Butyl ester can be used as a linker molecule in this process due to its reactivity with carboxylic acids and carbonyls.

Results

The resulting ADC allows for targeted delivery of the cytotoxic drug to cancer cells, improving the efficacy of the treatment and reducing systemic toxicity.

Application in Proteolysis-Targeting Chimeras (PROTACs)

Field

Biotechnology, Protein Degradation Research

Application Summary

Amino-PEG12-t-Butyl ester can be synthetically incorporated into proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of drugs that induce targeted protein degradation.

Method of Application

PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Amino-PEG12-t-Butyl ester can be used as a linker molecule in the synthesis of PROTACs.

Results

The resulting PROTACs allow for the targeted degradation of specific proteins, providing a powerful tool for studying protein function and a potential therapeutic strategy for diseases associated with protein dysregulation.

Application in Bioconjugation

Field

Biochemistry, Molecular Biology

Application Summary

Amino-PEG12-t-Butyl ester can be used in bioconjugation . Bioconjugation is the process of chemically linking two or more biomolecules together.

Method of Application

The amino group of Amino-PEG12-t-Butyl ester can react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This allows it to be used as a linker molecule in the conjugation of various biomolecules.

Results

The resulting bioconjugates can be used in a variety of research applications, including the study of protein interactions, the development of novel therapeutics, and the creation of targeted drug delivery systems.

Application in Organic Synthesis

Field

Organic Chemistry

Application Summary

Amino-PEG12-t-Butyl ester can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds.

Method of Application

The amino group and the t-butyl ester group of Amino-PEG12-t-Butyl ester can react with various other organic compounds . This allows it to be used as a building block in the synthesis of complex organic molecules.

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYCYKGEIYZQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H63NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG12-t-Butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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